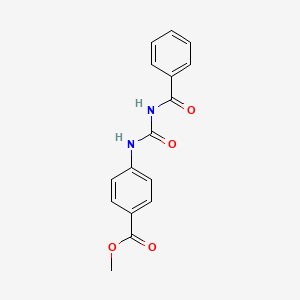

Methyl 4-(benzoylcarbamoylamino)benzoate

Description

Structural Classification and Nomenclature of Methyl 4-(benzoylcarbamoylamino)benzoate

This compound is an organic compound that can be systematically deconstructed into three primary components: a methyl benzoate (B1203000) core, a central urea (B33335) linkage, and a terminal benzoyl group.

Benzoate Ester: The foundational structure is a benzoate ester, specifically the methyl ester of 4-aminobenzoic acid. thermofisher.comsigmaaldrich.com Benzoate esters are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn esterified with an alcohol. thermofisher.comwikipedia.org In this case, the ester is formed from benzoic acid and methanol. wikipedia.orguomustansiriyah.edu.iqyoutube.com

Urea-Based Scaffold: A key feature of this molecule is the acylurea linkage (-NH-CO-NH-CO-). This urea-based scaffold is known for its ability to form stable hydrogen bonds, a property that is central to its role in various chemical and biological systems. bohrium.com The nitrogen atom of the 4-aminobenzoate (B8803810) is acylated to form one part of the urea derivative.

Benzoyl Group: The terminal functional group is a benzoyl moiety (C6H5-CO-), derived from benzoic acid. This group is attached to the urea linkage, completing the N-benzoyl-N'- (4-methoxycarbonylphenyl)urea structure.

The systematic IUPAC name for this compound is Methyl 4-[(benzoylcarbamoyl)amino]benzoate . The nomenclature reflects the substitution pattern on the parent methyl benzoate molecule.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | Methyl 4-[(benzoylcarbamoyl)amino]benzoate |

| Molecular Formula | C16H14N2O4 |

| Key Functional Groups | Ester, Amide (Urea), Benzene Ring |

| Structural Core | Methyl Benzoate |

| Key Linkage | Acylurea |

Academic Significance of Benzoate Ester Derivatives in Organic Synthesis

Benzoate ester derivatives are fundamental building blocks and intermediates in organic synthesis, with a wide array of applications. thermofisher.comorganic-chemistry.orgmdpi.com Their academic significance stems from their versatility and the reactivity of the ester and aromatic ring functionalities.

Synthetic Intermediates: Benzoate esters are frequently employed as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. thermofisher.commdpi.com For instance, they can be starting materials for the preparation of various substituted aromatic compounds.

Protecting Groups: The benzoate group can be used as a protecting group for alcohols due to its relative stability under various reaction conditions and the possibility of selective removal. organic-chemistry.org

Diverse Applications: The applications of benzoate esters are broad, ranging from their use in perfumery and as flavorings to their role as precursors in the synthesis of pharmaceuticals. wikipedia.orgmdpi.commdpi.comgoogle.com For example, methyl 4-aminobenzoate has been used in the synthesis of guanidine (B92328) alkaloids. sigmaaldrich.com The synthesis of various benzoate derivatives has been explored for potential therapeutic applications, including in the context of neurodegenerative diseases. google.com

Contextualization of Urea-Based Scaffolds in Advanced Chemical Research

Urea and its derivatives are of immense importance in medicinal chemistry and materials science. The urea moiety is a privileged scaffold due to its unique structural and electronic properties.

Hydrogen Bonding Capabilities: The urea functional group is an excellent hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets such as enzymes and receptors. bohrium.comresearchgate.net This property is a cornerstone of its widespread use in drug design. frontiersin.orgnih.gov

Medicinal Chemistry: A vast number of approved drugs and clinical candidates contain a urea scaffold. bohrium.com These compounds exhibit a wide range of biological activities, including anticancer and antiviral properties. researchgate.netfrontiersin.org For example, sorafenib, an anticancer drug, is a diaryl urea derivative. researchgate.net The structural and synthetic versatility of urea has led to extensive research in developing new therapeutic agents. frontiersin.orgnih.gov

Supramolecular Chemistry: The directional hydrogen bonding of the urea group makes it a valuable component in the construction of supramolecular assemblies and functional materials.

The incorporation of a urea-based scaffold into the structure of this compound suggests the potential for this compound to engage in specific intermolecular interactions, a feature that is highly sought after in molecular design.

Overview of Current Research Trajectories in Organic Synthesis and Molecular Design relevant to this compound

Current research in organic synthesis and molecular design is heavily focused on the development of efficient synthetic methodologies and the creation of molecules with tailored functions. The structure of this compound aligns with several key research trends.

Multitarget Drug Discovery: There is a growing interest in designing single molecules that can interact with multiple biological targets to achieve enhanced therapeutic effects or to combat drug resistance. nih.gov The combination of a benzoate ester and a urea scaffold in one molecule could potentially allow for interactions with different binding sites or targets. Aryl urea-based scaffolds are being actively investigated for the design of multitarget inhibitors. nih.gov

Development of Novel Synthetic Methods: The synthesis of complex molecules like this compound drives the development of new and improved synthetic methods. Research into innovative ways to prepare urea-containing compounds is an active area, aiming to overcome the limitations of classical synthesis methods. bohrium.com Similarly, efficient catalytic methods for the synthesis of benzoate esters are continuously being explored. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(benzoylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-15(20)12-7-9-13(10-8-12)17-16(21)18-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCWJVYSRGZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl 4 Benzoylcarbamoylamino Benzoate

Retrosynthetic Analysis of Methyl 4-(benzoylcarbamoylamino)benzoate

A retrosynthetic analysis of this compound reveals a logical bond disconnection approach that simplifies the target molecule into readily available starting materials. The primary disconnection is at the urea (B33335) linkage, specifically the C-N bond between the carbonyl group of the urea and the nitrogen atom of the aminobenzoate moiety. This disconnection points to two key precursors: benzoyl isocyanate and methyl 4-aminobenzoate (B8803810).

Further disconnection of the methyl 4-aminobenzoate precursor at the ester functional group suggests a Fischer esterification reaction between 4-aminobenzoic acid and methanol. This multi-step retrosynthetic pathway provides a clear and efficient strategy for the synthesis of the target molecule from simple, commercially available starting materials.

Classical Synthetic Routes to this compound and Analogues

The classical synthesis of this compound is a multi-step process that involves the initial preparation of the constituent parts of the molecule, followed by their coupling to form the final product.

Esterification Strategies for the Methyl Benzoate (B1203000) Moiety

The methyl benzoate portion of the target molecule is commonly synthesized via the Fischer esterification of 4-aminobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used. The general reaction is as follows:

H₂N-C₆H₄-COOH + CH₃OH ⇌ H₂N-C₆H₄-COOCH₃ + H₂O

Table 1: Reaction Conditions for Fischer Esterification of 4-Aminobenzoic Acid

| Catalyst | Alcohol | Temperature | Reaction Time | Yield |

| Sulfuric Acid | Methanol | Reflux | 4 hours | 87% |

| p-Toluenesulfonic Acid | Methanol | 70°C | 4 hours | 78% |

| Ion Exchange Resin | Methanol | 70°C | 4 hours | 74% |

This table is interactive, allowing for sorting and filtering of data.

Formation of the Benzoylcarbamoyl Linkage (Urea Synthesis Methodologies)

The formation of the benzoylcarbamoyl linkage, which constitutes the core of the N-acylurea structure, is a critical step in the synthesis. The most direct and widely employed method is the reaction of an isocyanate with an amine. In this case, benzoyl isocyanate is reacted with the previously synthesized methyl 4-aminobenzoate. This reaction is typically rapid and proceeds under mild conditions to afford the desired N-acylurea.

An alternative approach involves the reaction of benzoyl chloride with urea. This method, however, can sometimes lead to the formation of side products and may require more stringent reaction conditions.

The general scheme for the primary route is:

C₆H₅-CO-NCO + H₂N-C₆H₄-COOCH₃ → C₆H₅-CO-NH-CO-NH-C₆H₄-COOCH₃

Coupling Reactions for Aromatic Substitution

While not the primary route for the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds in analogous aromatic systems. For instance, the Buchwald-Hartwig amination could potentially be employed to couple an aryl halide with a urea derivative. However, for the specific target molecule, the isocyanate-amine reaction is generally more efficient and straightforward.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One such approach that has gained traction is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. rsc.org The synthesis of N-acylureas has been shown to be amenable to microwave-assisted protocols, offering a greener alternative to traditional methods. bath.ac.uk

Continuous flow chemistry is another innovative technique that offers several advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped through a heated tube or a series of interconnected reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The synthesis of urea derivatives has been successfully demonstrated in continuous-flow systems, highlighting the potential of this technology for the efficient production of N-acylureas. researchgate.netresearchgate.net

Catalytic Systems for Enhanced Reaction Efficiency

The development of novel catalytic systems is at the forefront of efforts to improve the efficiency and sustainability of organic synthesis. For the synthesis of N-acylureas, several catalytic methods have been explored.

Palladium-catalyzed carbonylation reactions have emerged as a powerful method for the synthesis of N-acylureas from aryl or heteroaryl halides and urea nucleophiles. bath.ac.uk This approach avoids the use of toxic and hazardous reagents like phosgene, which is traditionally used in the synthesis of isocyanates.

Furthermore, silver-catalyzed one-pot acyl nitrene transfer reactions involving dioxazolones, isocyanides, and water have been reported for the synthesis of N-acylurea derivatives. researchgate.net These catalytic methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules.

Table 2: Comparison of Synthetic Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Route | Benzoyl isocyanate, Methyl 4-aminobenzoate | Mild, room temperature | High yield, straightforward | Use of potentially hazardous isocyanate |

| Microwave-Assisted | Aryl halide, Urea, CO source, Pd catalyst | Microwave irradiation | Rapid reaction times, high yields | Requires specialized equipment |

| Continuous Flow | Azide, Amine, CO₂ | Flow reactor | Precise control, scalability, safety | Initial setup can be complex |

| Catalytic (Pd) | Aryl halide, Urea, CO, Pd catalyst | Catalytic | Avoids toxic reagents | Catalyst removal may be necessary |

This table is interactive, allowing for sorting and filtering of data.

Solvent-Free or Aqueous Medium Syntheses

The development of synthetic routes in aqueous media or under solvent-free conditions represents a significant advancement in green chemistry. For the synthesis of N-acylureas like this compound, these approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents.

One prominent aqueous-based method involves the reaction of carboxylic acids with carbodiimides. researchgate.netias.ac.in In this approach, benzoic acid and a suitable carbodiimide could react in water at room temperature under neutral conditions to form an O-acylisourea intermediate. This reactive species can then undergo an intramolecular O→N acyl migration to yield the corresponding N-acylurea. The reaction proceeds smoothly and cleanly, often resulting in high yields without significant side reactions. researchgate.netias.ac.in The use of water as a solvent is not only environmentally benign but can also facilitate the reaction pathway.

Another strategy adaptable to aqueous conditions is the use of N-alkyl carbamoylimidazoles as synthons. These compounds, which can be prepared from primary amines using 1,1'-carbonyldiimidazole (CDI), are often crystalline, stable in water, and can react with amines in aqueous solutions to form urea derivatives in high yields. nih.gov This method provides a safer alternative to using highly toxic and moisture-sensitive reagents like phosgenes or isocyanates directly. nih.gov

While a direct synthesis of this compound in a purely solvent-free system is not extensively documented, solid-phase synthesis techniques offer a related advantage by localizing the reaction on a solid support, which can simplify purification and minimize solvent use during the reaction phase. reading.ac.uknih.gov

Microwave-Assisted and Photochemical Synthesis Techniques

Modern synthetic chemistry increasingly employs alternative energy sources like microwave irradiation and light to drive reactions, often leading to improved efficiency and novel outcomes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. uwlax.eduijfmr.com While a specific MAOS protocol for this compound is not detailed in the literature, the principles can be applied to its synthesis. For instance, the Fischer esterification to produce the precursor, methyl benzoate, has been successfully performed using microwave irradiation, demonstrating the technique's utility in accelerating reactions involving the compound's structural components. uwlax.eduajrconline.org The synthesis of N-acylureas, which can be sluggish under conventional heating, could potentially be accelerated by microwave irradiation, leading to a more rapid and efficient production process. frontiersin.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Representative Organic Reactions

| Reaction Type | Conventional Method Time | Microwave-Assisted Method Time | Yield Improvement | Reference |

| Esterification | ~30 min (reflux) | 10 min | Noted | ajrconline.org |

| Benzimidazole Synthesis | ~1 hr (reflux) | 10 min | Noted | ajrconline.org |

| Chalcone Synthesis | 4-5 hrs | 2-3 min | Higher Yields | ijfmr.com |

Photochemical Synthesis: Photochemical reactions are initiated by the absorption of light, leading to electronically excited states with unique reactivity. princeton.edu This allows for the formation of products that may not be accessible through thermal methods. The application of photochemical techniques to the synthesis of N-acylureas is not a standard or widely reported method. However, photochemical principles could be theoretically applied, for example, in the generation of reactive intermediates. It is important to note that N-acylureas themselves can be byproducts in certain photochemical reactions, such as the reaction of an O-acylisourea intermediate under UV irradiation, where a cyclic electronic displacement can lead to the more energetically favored N-acylurea. researchgate.net

Optimization of Reaction Conditions for this compound Production

Yield Enhancement and Side Product Minimization

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of unwanted side products. Classical synthetic approaches for acylureas can sometimes result in complex reaction mixtures and low yields, necessitating careful refinement of the methodology. nih.gov

Key parameters for optimization include the choice of reagents, solvent, temperature, and reaction time. For syntheses involving the coupling of a carboxylic acid and a urea or amine, the choice of coupling agent and catalysts is critical. For instance, the use of solid acid catalysts in the synthesis of the methyl benzoate precursor can lead to high yields while allowing for easy recovery and recycling of the catalyst. mdpi.com In other coupling reactions, adjusting the stoichiometry of reagents, such as the oxidant, can provide a better balance between the consumption of starting materials (conversion) and the formation of the desired product (selectivity). scielo.br

The formation of N-acylureas as byproducts is a known issue in peptide synthesis when using carbodiimide coupling agents. ias.ac.in To minimize this, reaction conditions can be tuned. For instance, in the synthesis of related dihydrobenzofuran neolignans, it was found that reducing the reaction time from 20 hours to 4 hours and using acetonitrile as a solvent provided an optimal balance between conversion and selectivity, preventing the formation of undesired products from side reactions. scielo.br Similarly, adding an acid catalyst has been shown to enhance the rate of formation in reactions between carboxylic acids and urea. google.com

Table 2: Factors Influencing Yield and Purity in Acylurea Synthesis

| Parameter | Condition | Effect on Yield/Purity | Rationale | Reference |

| Solvent | Acetonitrile | Improved balance of conversion and selectivity | "Greener" solvent, optimized reaction medium | scielo.br |

| Reaction Time | Reduced from 20h to 4h | Decreased side products, maintained conversion | Minimized degradation or formation of undesired products | scielo.br |

| Temperature | Reflux | Good selectivity and conversion | Provided better homogenization of the reaction mixture | scielo.br |

| Catalyst | Solid Acid (Zr/Ti) | High yield, recoverable catalyst | Environmentally benign alternative to liquid acids | mdpi.com |

| Reagents | N-(phenoxycarbonyl)benzamide intermediate | Good yields (>64%) | Avoided complex mixtures from classical methods | nih.gov |

Purity Profile Improvement in Synthetic Batches

Achieving a high purity profile for synthetic batches of this compound requires effective purification strategies to remove unreacted starting materials, reagents, and side products. Common purification techniques include recrystallization, liquid-liquid extraction, and chromatography.

Following the synthesis, a typical workup may involve dissolving the crude product in an organic solvent and washing it with aqueous solutions, such as a sodium carbonate or sodium bicarbonate solution, to remove acidic impurities. scielo.brgoogle.com This is often followed by washing with water and brine, drying the organic phase over an agent like anhydrous sodium sulfate, and removing the solvent under reduced pressure. google.comgoogle.com

For more challenging separations, chromatographic techniques are employed. Preparative layer chromatography (PLC) on silica gel has been used to isolate N-acylurea derivatives. researchgate.net For larger scale purification, column chromatography, including automated systems like Combi-Flash, is effective. nih.gov The purity of the final product is typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). reading.ac.uknih.gov Recrystallization from a suitable solvent is a final, powerful step to obtain a highly crystalline and pure product. ajrconline.org

Iii. Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 4 Benzoylcarbamoylamino Benzoate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules. For Methyl 4-(benzoylcarbamoylamino)benzoate, this method provides critical insights into the electronic transitions and the nature of its chromophoric systems. The molecule's absorption of UV-Vis radiation is governed by the presence of multiple chromophores and their electronic interactions.

Chromophore Analysis:

Benzoyl Chromophore: The benzoyl group (C₆H₅CO-) itself is a significant chromophore. It typically exhibits a strong absorption band corresponding to a π → π* transition of the aromatic ring conjugated with the carbonyl group. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected at a longer wavelength. For simple benzoyl derivatives like benzamide, a strong absorption is observed in the region of 220-230 nm, with a weaker, sometimes unresolved, band around 260-280 nm.

Methyl Benzoate (B1203000) Chromophore: The methyl p-aminobenzoate moiety is another primary chromophore. The parent compound, methyl benzoate, shows characteristic absorption bands. However, the amino group (-NH-) at the para position acts as a powerful auxochrome, donating electron density to the benzene (B151609) ring. This donation significantly shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). For instance, ethyl 4-aminobenzoate (B8803810) is reported to show absorption peaks around 227 nm and 310 nm. researchgate.net The latter, longer-wavelength band is particularly indicative of the extended conjugation involving the amino lone pair, the aromatic ring, and the carbonyl group of the ester.

Urea (B33335) Linkage and Extended Conjugation: The central urea bridge (-NH-CO-NH-) connects the benzoyl and the p-aminobenzoate systems. This linkage facilitates electronic communication between the two aromatic rings. The lone pairs on the urea nitrogens can participate in conjugation with both carbonyl groups (the benzoyl C=O and the urea C=O), creating a large, cross-conjugated system. This extended delocalization of π-electrons is expected to result in further bathochromic shifts of the absorption bands compared to the individual, unconjugated chromophores. The planarity of the N-benzoyl-N'-phenylurea system, a close analog, suggests that an efficient orbital overlap is possible, which would enhance these spectral shifts. wikipedia.org

Electronic Transitions:

The UV-Vis spectrum of this compound is anticipated to be a composite of the transitions originating from its constituent parts, modified by their electronic coupling.

π → π Transitions:* Multiple high-intensity π → π* transitions are expected. The most prominent of these would arise from the extended conjugated system encompassing the benzoyl group, the urea bridge, and the p-aminobenzoate moiety. These transitions are typically observed at shorter wavelengths (higher energy), likely below 300 nm. The interaction between the two aromatic systems through the urea linker would likely give rise to a complex set of absorption bands.

n → π Transitions:* Weaker n → π* transitions are associated with the non-bonding electrons of the three carbonyl oxygen atoms and the two nitrogen atoms of the urea linkage. These transitions occur at longer wavelengths (lower energy) and are often observed as shoulders on the more intense π → π* bands.

Expected Spectral Data:

| Compound/Moiety | λ_max (nm) | Transition Type | Solvent/Reference |

| Benzamide | ~225 | π → π | Generic Data |

| Benzamide | ~270 | n → π | Generic Data |

| Methyl 4-aminobenzoate | ~220, ~296 | π → π | NIST Chemistry WebBook nist.gov |

| Ethyl 4-aminobenzoate | 227, 310 | π → π | ResearchGate researchgate.net |

| Phenylurea | ~210-240 | π → π | General Literature |

| N,N'-Diphenylurea | ~265 | π → π | General Literature |

Based on the analysis of these related structures, this compound is predicted to exhibit a complex UV-Vis spectrum with at least two major absorption bands. A strong, high-energy band is expected in the 220-260 nm region, attributable to the localized π → π* transitions of the benzoyl and benzoate systems. A second, broad, and intense band is anticipated at a longer wavelength, likely in the 280-320 nm region. This band would represent the π → π* transition across the fully conjugated system, which is significantly red-shifted due to the electronic delocalization facilitated by the urea bridge and the auxochromic effect of the amino group. The low-intensity n → π* transitions would likely be submerged within these stronger absorption bands.

Iv. Computational Chemistry and Theoretical Studies of Methyl 4 Benzoylcarbamoylamino Benzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of Methyl 4-(benzoylcarbamoylamino)benzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict ground state properties. mdpi.com

Studies on structurally similar benzoylurea (B1208200) derivatives reveal that the molecular conformation is significantly influenced by intramolecular hydrogen bonding. nih.govresearchgate.net In N-benzoyl-N'-phenylurea, an intramolecular hydrogen bond forms between the N-H group of the urea (B33335) bridge and the carbonyl oxygen of the benzoyl group, creating a stable six-membered ring structure. nih.govresearchgate.net This interaction leads to a nearly planar arrangement of the benzoylurea core. The dihedral angle between the two amide subunits in N-benzoyl-N'-phenylurea is typically small, indicating a high degree of conjugation. nih.govresearchgate.net It is highly probable that this compound adopts a similar conformation, characterized by an intramolecular hydrogen bond that imparts significant rigidity to the central part of the molecule.

The optimized molecular geometry from DFT calculations provides key data on bond lengths, bond angles, and dihedral angles. For instance, in related benzoylurea compounds, the C=O bond lengths are typically around 1.23 Å, while the C-N bonds within the urea moiety are approximately 1.38 Å. researchgate.net The table below presents representative theoretical bond lengths and angles for a related benzoylurea derivative, which can be considered indicative for this compound.

| Parameter | Value |

| C=O (benzoyl) Bond Length | ~1.23 Å |

| C=O (urea) Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.38 Å |

| N-H Bond Length | ~1.01 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~125° |

| N-C-O Bond Angle | ~122° |

Note: These values are representative and based on DFT calculations of structurally similar compounds.

Ab initio methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. These methods are based on first principles without the use of empirical parameters. For a molecule like this compound, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to refine the understanding of its electronic configuration and electron correlation effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. researchgate.net

In structurally related compounds, the HOMO is typically localized on the more electron-rich phenylurea or aminobenzoate moiety, while the LUMO is often distributed over the benzoyl group. researchgate.net Time-Dependent DFT (TD-DFT) calculations on similar aromatic systems can predict the electronic absorption spectra (UV-Vis). researchgate.net For this compound, electronic transitions are expected from the HOMO to the LUMO, corresponding to π → π* transitions within the conjugated system.

A smaller HOMO-LUMO gap suggests higher polarizability and a greater tendency to engage in chemical reactions. researchgate.net Theoretical calculations on analogous molecules have shown HOMO-LUMO gaps in the range of 4-5 eV. researchgate.net The introduction of different substituents on the phenyl rings can modulate this gap, thereby fine-tuning the electronic and optical properties.

| Parameter | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Primary Electronic Transition | π → π* |

Note: These values are estimations based on theoretical studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment.

In aqueous solutions, water molecules can form hydrogen-bonded bridges, potentially competing with the intramolecular hydrogen bonds and leading to a more flexible structure. rsc.org Conversely, in less polar solvents, the intramolecular hydrogen bond is expected to be more persistent, resulting in a more rigid conformation. The conformation of the molecule can change from the gas phase to a water environment, even when treated implicitly, which in turn modifies its properties. researchgate.net

MD simulations can be used to explore the conformational landscape of this compound by simulating its dynamic movements. This allows for the identification of low-energy conformations and the energy barriers between them. The primary degrees of freedom in this molecule are the torsional angles around the C-N and C-C single bonds connecting the aromatic rings and the urea bridge.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It is mapped onto the electron density surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species, including receptors and enzymes in a biological context. mdpi.comnih.gov

The MEP map uses a color spectrum to denote the electrostatic potential. Typically, red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue represents areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow areas correspond to intermediate or near-zero potential. nih.gov

For this compound, a theoretical MEP map would highlight specific reactive sites:

Negative Potential (Red/Yellow): The most electron-rich regions are expected to be localized on the oxygen atoms of the two carbonyl groups (C=O) and the ester group's oxygen. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The most electron-deficient regions are anticipated around the hydrogen atom of the N-H group in the carbamate (B1207046) linkage and the aromatic protons. The N-H proton, in particular, would be a significant hydrogen bond donor site.

Neutral Potential (Green): The carbon atoms of the aromatic rings and the methyl group would likely exhibit a more neutral potential.

Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors (excluding physical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its properties, such as biological activity or reactivity. dergipark.org.trorientjchem.org These models are based on calculated molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic structure. researchgate.netchem-soc.si For this compound, a QSPR study could predict its potential as a bioactive compound by comparing its descriptors to those of known active molecules.

A variety of molecular descriptors can be calculated using computational software. These descriptors are then used to develop a regression model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to predict a specific property. orientjchem.orgresearchgate.net

Relevant molecular descriptors for a QSPR analysis of this compound and its analogs could include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. orientjchem.orgresearchgate.net The electrophilicity index, which indicates a molecule's ability to act as an electrophile, is another important electronic descriptor. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. An example is the SaasCcount, which represents the total number of carbons connected with one single bond and two aromatic bonds. dergipark.org.tr

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the molecule's electronic and structural properties.

A hypothetical QSPR model might reveal that descriptors related to the molecule's hydrogen bonding capacity and the electronic properties of the aromatic rings are critical for a particular biological activity. For instance, a study on benzoylamino benzoic acid derivatives as inhibitors of a bacterial enzyme found that the SaasCcount descriptor had a positive correlation with antimicrobial activity, suggesting that aromatic substitutions are important. dergipark.org.tr

| Descriptor Class | Descriptor Name | Typical Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Electronic | Dipole Moment | Molecular polarity and intermolecular interactions |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum-Chemical | Electrophilicity Index (ω) | Propensity to accept electrons |

| Constitutional | Molecular Weight | Size of the molecule |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. researchgate.net These in silico predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra. By calculating properties like NMR chemical shifts and IR vibrational frequencies, researchers can gain a detailed assignment of the observed signals to specific atoms and functional groups.

Predicted Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within this compound. These calculated frequencies are often scaled to correct for the approximations inherent in the theoretical models and the neglect of anharmonicity. researchgate.net

Key predicted vibrational bands would include:

N-H Stretching: A sharp band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. researchgate.net

C=O Stretching: Two distinct carbonyl stretching bands would be predicted, one for the amide and one for the ester, typically in the 1650-1750 cm⁻¹ range.

C-N and C-O Stretching: These would appear in the fingerprint region (below 1500 cm⁻¹).

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts for both ¹H and ¹³C nuclei can be calculated. These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. Comparing the predicted shifts with experimental data helps in the unambiguous assignment of the NMR signals. For instance, in a related compound, methyl 4-[(benzoylamino)methoxy]benzoate, experimental ¹³C NMR showed signals for the two carbonyl carbons at 167.0 and 165.9 ppm, and the methyl carbon at 51.9 ppm. mdpi.com A theoretical calculation for this compound would be expected to yield values in similar regions.

| Atom/Group | Nucleus | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Reference Analogue) mdpi.com |

|---|---|---|---|

| Ester Carbonyl | ¹³C | ~166 | 165.9 |

| Amide Carbonyl | ¹³C | ~168 | 167.0 |

| Methyl Group | ¹³C | ~52 | 51.9 |

| Amide Proton | ¹H | ~9-10 | Not available in reference |

| Methyl Protons | ¹H | ~3.8 | Not available in reference |

The accuracy of these in silico predictions provides strong support for the characterization of new molecules and allows for a detailed exploration of their electronic and structural properties that are not directly accessible through experimentation alone.

V. Reactivity and Derivatization Chemistry of Methyl 4 Benzoylcarbamoylamino Benzoate

Hydrolysis Pathways of the Ester and Urea (B33335) Linkages

The stability of Methyl 4-(benzoylcarbamoylamino)benzoate in aqueous environments is primarily determined by the susceptibility of its ester and acylurea functionalities to hydrolysis. These reactions can be catalyzed by either acid or base.

The methyl ester group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. libretexts.org In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Subsequent proton transfer and elimination of methanol yield the corresponding carboxylic acid, 4-(benzoylcarbamoylamino)benzoic acid.

Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon. study.com This process is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. libretexts.orgchegg.com The reaction mechanism is typically a bimolecular acyl-oxygen cleavage (BAc2). stackexchange.com

The acylurea linkage is generally more stable than the ester linkage but can also be hydrolyzed under forcing acidic or basic conditions. The hydrolysis of phenylureas is influenced by pH, temperature, and buffer concentration. researchgate.net Under acidic conditions, protonation of the carbonyl oxygen of the urea moiety is followed by nucleophilic attack of water. Cleavage of the C-N bond can lead to the formation of benzoic acid, 4-aminobenzoic acid derivatives, and carbon dioxide. In basic media, the hydrolysis may proceed through the formation of a phenylisocyanate intermediate. researchgate.net

The relative rates of hydrolysis for the ester and urea linkages would depend on the specific reaction conditions. Generally, ester hydrolysis is more facile than urea hydrolysis.

Table 1: Predicted Hydrolysis Products of this compound

| Functional Group | Hydrolysis Conditions | Major Products |

| Methyl Ester | Acidic (H₃O⁺) | 4-(benzoylcarbamoylamino)benzoic acid, Methanol |

| Methyl Ester | Basic (OH⁻) | 4-(benzoylcarbamoylamino)benzoate salt, Methanol |

| Acylurea | Acidic (H₃O⁺) | Benzoic acid, Methyl 4-aminobenzoate (B8803810), CO₂ |

| Acylurea | Basic (OH⁻) | Benzoate (B1203000), 4-aminobenzoate, CO₂ |

Modifications of the Benzoyl Moiety

The benzoyl group presents several opportunities for chemical modification. The phenyl ring of the benzoyl moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents. wikipedia.org The nature and position of these substituents can influence the electronic properties and reactivity of the entire molecule. For instance, electron-withdrawing groups would increase the acidity of the N-H proton of the urea, while electron-donating groups would have the opposite effect.

The carbonyl group of the benzoyl moiety can also be a site for derivatization. For example, it can be reduced to a methylene group (-CH₂-) to convert the benzoyl group into a benzyl group, which would increase the flexibility of the molecule. nih.gov This transformation would significantly alter the three-dimensional shape and electronic properties of this part of the molecule.

Transformations at the Benzene (B151609) Ring (e.g., electrophilic aromatic substitution, metal-catalyzed cross-coupling)

The benzene ring of the methyl benzoate portion of the molecule is activated towards electrophilic aromatic substitution by the electron-donating carbamoylamino group and deactivated by the electron-withdrawing methyl ester group. The directing effect of the powerful electron-donating amino-derived group would likely dominate, directing incoming electrophiles to the ortho position relative to the carbamoylamino group. For instance, nitration of methyl benzoate results in substitution at the meta position due to the directing effect of the ester group. aiinmr.comyoutube.com However, the presence of the activating carbamoylamino group in this compound would likely alter this outcome.

Modern synthetic methods such as metal-catalyzed cross-coupling reactions offer powerful tools for modifying both benzene rings. rsc.org Palladium- or copper-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org For these reactions to be successful, the benzene rings would first need to be functionalized with a suitable leaving group, such as a halide.

Reactions Involving the Carbamoylamino Group

The carbamoylamino group (-NH-CO-NH-CO-Ph) has two N-H protons that can be deprotonated under basic conditions, allowing for subsequent alkylation or acylation reactions. Selective functionalization of one nitrogen over the other would be challenging but could potentially be achieved by carefully controlling the reaction conditions and the nature of the electrophile.

The acylurea functionality can also participate in cyclization reactions. For instance, treatment with certain reagents could lead to the formation of heterocyclic rings, such as quinazolinediones or other related structures. The reactivity of this group is central to the derivatization potential of the molecule.

Synthesis of New Libraries of this compound Analogues

To explore the chemical space around this compound efficiently, parallel synthesis and combinatorial chemistry techniques can be employed. bioduro.comwikipedia.org These approaches allow for the rapid generation of a large number of analogues by systematically varying the different components of the molecule. niscpr.res.innih.gov

For example, a library of analogues could be synthesized by reacting a diverse set of substituted benzoyl isocyanates with methyl 4-aminobenzoate. Alternatively, a solid-phase synthesis approach could be utilized, where methyl 4-aminobenzoate is attached to a solid support, followed by reaction with a variety of acylating agents. researchgate.net This method simplifies purification as excess reagents and by-products can be easily washed away. niscpr.res.in

The synthesis of a library of analogues would enable systematic studies of structure-reactivity relationships (SRR). By correlating the structural features of the analogues with their chemical reactivity, a deeper understanding of the molecule's behavior can be gained.

For instance, the rate of hydrolysis of the ester and urea linkages could be measured for a series of analogues with different substituents on the benzoyl ring. A Hammett analysis of these rates could quantify the electronic effects of the substituents on the stability of these functional groups. nih.gov Such studies would provide valuable insights into how modifications at one site of the molecule influence the reactivity at another, guiding the design of new analogues with specific desired chemical properties.

Vi. Mechanistic Organic Chemistry Studies of Methyl 4 Benzoylcarbamoylamino Benzoate Reactions

Reaction Kinetics and Thermodynamics of Formation and Transformation

The synthesis would likely involve the reaction of a benzoyl isocyanate with methyl 4-aminobenzoate (B8803810) or the reaction of benzoyl chloride with methyl 4-aminobenzoate to form an amide, followed by a subsequent reaction to form the carbamoyl group. The kinetics of these reactions would be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts.

Table 1: Hypothetical Kinetic Parameters for Key Reaction Types

| Reaction Step | Expected Order | Rate Determining Step (Hypothesized) | Activation Energy (Ea) Range (kJ/mol) |

| Nucleophilic attack of amine on isocyanate | Second Order | Formation of the tetrahedral intermediate | 40 - 80 |

| Nucleophilic acyl substitution (amide formation) | Second Order | Breakdown of the tetrahedral intermediate | 50 - 100 |

Thermodynamically, the formation of the amide and ureido linkages is generally an exothermic process, leading to a stable product. The equilibrium of the formation reaction would heavily favor the product side.

Transition State Analysis of Key Synthetic Steps

A thorough transition state analysis for the synthesis of Methyl 4-(benzoylcarbamoylamino)benzoate has not been reported. Computational chemistry could provide insights into the geometry and energy of the transition states.

For the reaction between a benzoyl isocyanate and methyl 4-aminobenzoate, the transition state would likely involve a four-membered ring-like structure as the nitrogen of the aminobenzoate attacks the carbonyl carbon of the isocyanate. For a multi-step synthesis involving amide bond formation, the transition states would be the classical tetrahedral intermediates typical of nucleophilic acyl substitution.

Role of Catalysts and Reagents in Reaction Pathways

While specific catalytic studies for this compound are absent, the synthesis of related structures suggests the potential roles of various catalysts and reagents.

Acid Catalysis: In a potential synthesis route involving the esterification of a carboxylic acid precursor, acid catalysts like sulfuric acid or p-toluenesulfonic acid would protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the alcohol.

Base Catalysis: In a reaction involving an amine and a benzoyl chloride, a non-nucleophilic base like triethylamine (B128534) or pyridine would be used to scavenge the HCl byproduct, driving the reaction to completion.

Reagents: The choice of reagents is critical. For instance, the use of a highly reactive benzoyl isocyanate would offer a direct route to the ureido linkage. Alternatively, the use of phosgene or a phosgene equivalent to form a carbamoyl chloride intermediate, followed by reaction with the aminobenzoate, presents another pathway.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent would significantly impact the reaction rates and potentially the mechanism of formation for this compound.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be effective in dissolving the reactants and stabilizing charged intermediates and transition states, thereby accelerating the reaction rates of polar reactions.

Nonpolar Solvents: Reactions in nonpolar solvents like toluene or hexane would be slower for polar reactants. However, they can be advantageous in situations where side reactions with the solvent are a concern. The solubility of reactants can be a limiting factor in such solvents.

Protic Solvents: Protic solvents like alcohols could potentially interfere with reactions involving highly reactive intermediates such as isocyanates by acting as competing nucleophiles.

Table 2: Expected Solvent Effects on Reaction Rates

| Solvent Type | Dielectric Constant | Expected Effect on Polar Reactions | Example Solvents |

| Polar Aprotic | High | Significant Rate Acceleration | DMF, DMSO, Acetonitrile |

| Polar Protic | High | Can either accelerate or decelerate depending on the specific mechanism; may participate in the reaction | Water, Ethanol (B145695), Methanol |

| Nonpolar | Low | Significant Rate Deceleration | Toluene, Hexane, Dichloromethane |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. While no specific isotopic labeling studies have been performed on this compound, such studies could provide definitive evidence for reaction pathways.

For example, to confirm the mechanism of ester hydrolysis of the methyl benzoate (B1203000) moiety, one could use H₂¹⁸O and analyze the products. If the ¹⁸O is incorporated into the resulting carboxylic acid, it would confirm that the hydrolysis proceeds via nucleophilic attack of water at the carbonyl carbon. Similarly, labeling the nitrogen or carbonyl carbons within the ureido linkage could help to track bond-forming and bond-breaking steps in its formation and rearrangement reactions.

Vii. Advanced Applications of Methyl 4 Benzoylcarbamoylamino Benzoate in Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

There is currently no specific information available in the reviewed scientific literature regarding the utilization of Methyl 4-(benzoylcarbamoylamino)benzoate as a building block in complex organic synthesis.

Application in Supramolecular Chemistry as a Molecular Recognition Motif

No studies have been identified that specifically describe the application of this compound as a molecular recognition motif in the field of supramolecular chemistry.

Development of Novel Analytical Probes or Reagents

The development of novel analytical probes or reagents based on the this compound structure has not been reported in the currently accessible scientific literature.

Exploration in Materials Science for Functional Polymers or Self-Assembled Structures

There is no available research on the exploration of this compound in materials science for the creation of functional polymers or self-assembled structures.

Role as a Reference Standard in Chemical Analytical Methodologies

Information on the use of this compound as a reference standard in any chemical analytical methodologies is not currently available.

Viii. Future Research Directions for Methyl 4 Benzoylcarbamoylamino Benzoate

Development of More Sustainable Synthetic Pathways

The reported synthesis of Methyl 4-[(benzoylamino)methoxy]benzoate involves the benzamidomethylation of methylparaben. mdpi.com One established method utilizes (benzamidomethyl)triethylammonium chloride in a solvent system of ethanol (B145695) and water, with triethylamine (B128534) as a base. mdpi.com While effective, yielding around 80%, this pathway presents opportunities for greening the process. mdpi.com

Future research should focus on developing more environmentally benign synthetic routes. Key trends in sustainable organic chemistry that could be applied include the use of alternative solvents, advancements in catalysis, and the adoption of energy-efficient reaction conditions. solubilityofthings.comnumberanalytics.comacs.org

Potential Research Avenues:

Greener Solvents: Investigating the reaction in alternative media such as ionic liquids, deep eutectic solvents (DES), or even under solvent-free conditions could significantly reduce the environmental impact associated with traditional organic solvents. numberanalytics.com A primary goal would be to eliminate the use of ethanol and purification solvents like acetone (B3395972) and toluene. mdpi.comnumberanalytics.com

Catalytic Approaches: The current method uses a stoichiometric amount of the benzamidomethylating reagent and a base. mdpi.com Research into catalytic systems, perhaps employing organocatalysts or transition-metal catalysts, could lead to a more atom-economical process. solubilityofthings.com Biocatalysis, using enzymes to perform the key bond-forming step, represents another frontier for sustainable synthesis. rroij.com

Process Intensification: The adoption of flow chemistry could offer improved control over reaction parameters, enhance safety, and allow for more efficient, continuous production compared to the current batch process. numberanalytics.comneuroquantology.com

Table 1: Comparison of Current and Proposed Sustainable Synthetic Approaches

| Parameter | Current Synthesis mdpi.com | Potential Future Sustainable Synthesis |

|---|---|---|

| Solvents | Ethanol, Water, Acetone, Toluene | Water, Ionic Liquids, Deep Eutectic Solvents, Solvent-free |

| Catalysis | Stoichiometric Reagents | Organocatalysis, Biocatalysis, Recyclable Catalysts |

| Energy Input | Room Temperature Stirring (5h) | Microwave Irradiation, Ultrasonication, Flow Chemistry |

| Waste | Organic Solvents, Reagent Byproducts | Minimized Waste (higher atom economy), Recyclable Media |

Exploration of Novel Chemical Transformations

The current literature on Methyl 4-[(benzoylamino)methoxy]benzoate is confined to its synthesis. mdpi.commdpi.com Its future utility will be greatly expanded by exploring the reactivity of its constituent functional groups: the methyl ester, the secondary amide, the ether linkage, and the two aromatic rings.

Future research should systematically investigate the transformation of this molecule to create a library of derivatives with potentially new properties. Modern synthetic methodologies, particularly those focused on late-stage functionalization, are highly relevant. neuroquantology.comnih.gov

Potential Research Avenues:

Functional Group Interconversion: Standard transformations could provide access to key derivatives. This includes the hydrolysis of the methyl ester to the corresponding carboxylic acid, reduction of the ester or amide to alcohols or amines, and selective cleavage of the N-O-C ether bond.

C-H Bond Functionalization: A significant area of modern synthesis is the direct functionalization of C-H bonds. nih.gov Applying late-stage C-H activation techniques to one or both aromatic rings of Methyl 4-[(benzoylamino)methoxy]benzoate could introduce new substituents (e.g., halogens, alkyl, or aryl groups) without requiring a multi-step de novo synthesis. neuroquantology.com This would be a powerful tool for rapidly generating analogues.

Dearomatization and Cycloaddition Reactions: Advanced organometallic chemistry enables reactions that temporarily disrupt aromaticity to allow for novel transformations. For instance, tungsten-promoted Diels-Alder reactions of arenes could be explored to construct complex, three-dimensional scaffolds from the flat aromatic core of the molecule. acs.org

Biocatalytic Transformations: The use of enzymes to selectively modify the molecule offers a green and highly specific route to new compounds. springernature.com For example, enzymatic cascades could be developed to achieve targeted hydroxylations or other C-H functionalizations on the aromatic rings under mild conditions. springernature.com

Integration into Advanced Functional Molecular Systems

Individual small molecules can serve as fundamental building blocks for larger, more complex systems with emergent properties. The structure of Methyl 4-[(benzoylamino)methoxy]benzoate, with its rigid aromatic components and hydrogen-bonding amide group, makes it an attractive candidate for incorporation into functional materials and supramolecular assemblies. acs.org

The focus of future research in this area would be to use the molecule as a synthon for materials with applications in fields ranging from polymer science to nanotechnology.

Potential Research Avenues:

Supramolecular Chemistry: The amide group's hydrogen bond donor and acceptor sites could be exploited to direct the self-assembly of the molecule into higher-order structures like tapes, sheets, or gels. acs.org Understanding and controlling this self-assembly could lead to new "smart" materials that respond to external stimuli.

Polymer Science: The molecule could be functionalized (e.g., by converting the ester to an acid or alcohol) and then incorporated as a monomer into polymers like polyesters or polyamides. The rigid, bulky benzamidomethyl group would likely impart unique thermal and mechanical properties to the resulting materials.

Materials for Molecular Recognition: The molecule could be used as a template in the synthesis of Molecularly Imprinted Polymers (MIPs). acs.org These polymers would have cavities specifically shaped to recognize and bind Methyl 4-[(benzoylamino)methoxy]benzoate or structurally similar molecules, which could be applied in chemical sensing or separation technologies. acs.org

Hybrid Materials: There is growing interest in integrating organic molecules with inorganic nanoparticles to create hybrid materials with synergistic properties. rsc.org Future work could explore the attachment of Methyl 4-[(benzoylamino)methoxy]benzoate to the surface of quantum dots or metal nanoparticles, potentially modulating their optical or electronic properties for applications in sensing or catalysis. rsc.org

Deeper Theoretical Understanding of Molecular Behavior

While experimental work provides tangible products and properties, theoretical and computational chemistry offers profound insight into molecular behavior at an electronic level. openaccessjournals.comnih.gov Currently, no dedicated theoretical studies on Methyl 4-[(benzoylamino)methoxy]benzoate have been published. Computational modeling would be an invaluable tool to predict reactivity, understand structural dynamics, and guide future experimental design. openaccessjournals.com

Future research should employ a range of computational techniques to build a comprehensive theoretical model of the molecule.

Potential Research Avenues:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's equilibrium geometry, electron density distribution, and molecular orbital energies (e.g., HOMO and LUMO). youtube.com This information is fundamental for predicting sites of electrophilic or nucleophilic attack and understanding the molecule's electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time. youtube.com This would reveal its conformational flexibility, particularly rotation around its single bonds, and how it interacts with solvent molecules. Such simulations are crucial for understanding its behavior in solution and its potential to bind to biological targets or self-assemble. youtube.com

Reaction Pathway Modeling: Computational chemistry can be used to map out the energy profiles of potential chemical reactions. youtube.com This would allow researchers to predict the feasibility of the novel transformations proposed in section 8.2, identify transition states, and understand reaction mechanisms in detail, accelerating experimental discovery.

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). youtube.com Comparing these predicted spectra with experimental data provides a powerful method for structural verification.

Expanding the Scope of Analytical and Spectroscopic Characterization

The compound has been characterized using standard methods including NMR (¹H and ¹³C), FT-IR, and elemental analysis. mdpi.comresearchgate.net These techniques confirm the molecule's successful synthesis and basic structure. However, a deeper and more comprehensive characterization using a wider array of modern analytical techniques is necessary to fully elucidate its properties. ijpsjournal.comrroij.com

Future work should aim to build a complete analytical profile of the molecule, which is essential for quality control, structural confirmation, and understanding its physical properties.

Potential Research Avenues:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide unambiguous assignment of all proton and carbon signals and confirm through-bond and through-space connectivities, leaving no doubt as to the molecule's structure. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS): While elemental analysis provides the percentage composition, HRMS would determine the molecule's exact mass with high precision, allowing for the unequivocal confirmation of its molecular formula. ijpsjournal.com

X-ray Crystallography: Obtaining a single crystal of the compound suitable for X-ray diffraction analysis would be a major step forward. This would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular packing interactions (e.g., hydrogen bonding), which are crucial for understanding its behavior in materials.

Photophysical Characterization: Techniques like UV-Visible and fluorescence spectroscopy should be employed to determine if the molecule has interesting optical properties, such as absorption or emission of light, which could be relevant for applications in sensors or imaging. rroij.comazooptics.com

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would establish the molecule's thermal stability and identify phase transitions (like its melting point), which is critical information for any potential materials applications. ijpsjournal.com

Table 2: Existing and Proposed Analytical Characterization

| Technique | Information Provided | Status |

|---|---|---|

| ¹H and ¹³C NMR | Basic carbon-hydrogen framework | Done mdpi.comresearchgate.net |

| FT-IR Spectroscopy | Presence of functional groups (amide, ester, C-O) | Done mdpi.comresearchgate.net |

| Elemental Analysis | Percent composition of C, H, N | Done mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural connectivity | Future Work |

| High-Resolution Mass Spectrometry | Exact mass and molecular formula confirmation | Future Work |

| X-ray Crystallography | Definitive 3D solid-state structure and packing | Future Work |

| UV-Vis/Fluorescence Spectroscopy | Electronic absorption and emission properties | Future Work |

Q & A

Q. What are the common synthetic routes for Methyl 4-(benzoylcarbamoylamino)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving amide coupling and esterification. A typical route involves:

Amination : React 4-aminobenzoic acid methyl ester with benzoyl isocyanate under anhydrous conditions (e.g., in dry DCM) to form the carbamoylamino intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Key optimization parameters include temperature control (0–25°C to avoid side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to isocyanate). Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Crystallization : Use solvent diffusion (e.g., methanol/chloroform) to grow high-quality crystals.

Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Refinement : Use SHELXL for structure solution and refinement, leveraging its robust algorithms for small-molecule crystallography. Validate geometry with ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., benzoyl carbamoyl peaks at δ ~7.5–8.3 ppm for aromatic protons).

- FT-IR : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Graph set analysis (as per Etter’s rules) is used to classify hydrogen-bond motifs (e.g., R₂²(8) rings). For this compound:

- N–H···O interactions : Between the amide NH and ester carbonyl oxygen stabilize the lattice.

- C–H···π interactions : Aromatic stacking may enhance thermal stability.

Tools like Mercury (CCDC) or PLATON can map these interactions, which correlate with solubility and melting behavior .

Q. How do you resolve contradictions in crystallographic data, such as disorder or twinning?

- Methodological Answer :

- Disorder : Apply PART instructions in SHELXL to model split positions, refining occupancy factors.

- Twinning : Use TWIN/BASF commands in SHELXL for detwinning. Validate with R₁/residual density maps.

For ambiguous cases, cross-validate with spectroscopic data (e.g., NMR crystallography) .

Q. What strategies mitigate side reactions during the synthesis of carbamoylamino derivatives?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect reactive groups (e.g., silyl ethers for hydroxyls).

- Low-Temperature Coupling : Perform benzoylation at 0°C to suppress hydrolysis of the isocyanate reagent.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation while reducing reaction time .

Q. How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level).

- Electrostatic Potential Maps : Identify electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic attack.

Compare with experimental kinetic data (e.g., Hammett plots) .

Data Analysis & Experimental Design

Q. How do you design a crystallization screen for polymorph control?

- Methodological Answer :

- High-Throughput Screening : Use 96-well plates with varied solvent systems (polar aprotic/protic mixtures).

- Additives : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize specific forms.

- PAT Tools : Monitor in situ with Raman spectroscopy to track polymorph transitions .

Q. What statistical methods validate reproducibility in synthetic yield optimization?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry).

- ANOVA : Analyze significance of factors (p < 0.05).

- Response Surface Modeling : Optimize conditions (e.g., maximize yield via steepest ascent) .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate mechanistic pathways in degradation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.